molecular formula C6H3ClN4O2 B572117 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine CAS No. 1363380-51-1

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine

Cat. No. B572117
CAS RN: 1363380-51-1
M. Wt: 198.566
InChI Key: VYEUPRYCLWAOMU-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is used in the preparation of (S)-N-(5-(®-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a tyrosine kinase (TRK) inhibitor for treating cancer .


Synthesis Analysis

A regioselective, time-efficient and one-pot route for the synthesis of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-A]pyrimidines in good to excellent yields through a microwave-assisted process is provided .


Molecular Structure Analysis

Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized . The pyrazole ring bound to MET-100 residues through hydrogen bonds .


Chemical Reactions Analysis

The reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 198.57 . It is a solid at room temperature .

Scientific Research Applications

  • Antiviral Activity : A class of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines, closely related to 5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine, has been identified as potent inhibitors of coxsackievirus B3 replication (Makarov et al., 2005).

  • Synthesis Methods : Research provides a regioselective, time-efficient, and one-pot route for the synthesis of diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines, indicating the compound's accessibility and potential for further derivatization (Castillo et al., 2017).

  • Library of Derivatives : 5,7-Dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine reacts with various nucleophiles to produce a range of 2-R-3-nitropyrazolo[1,5-a]pyrimidines, offering a pathway to create a library of functional derivatives (Shkineva et al., 2019).

  • Anticancer Properties : The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a derivative of this compound, has shown moderate anticancer activity (Jiu-fu et al., 2015).

  • Antifungal Properties : Some 7-alkylaminopyrazolo[1,5-a]pyrimidines, which are structurally related to this compound, have demonstrated inhibitory effects against Trichophyton mentagrophytes, suggesting potential antifungal applications (Novinson et al., 1977).

Mechanism of Action

5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine is used in the preparation of a tyrosine kinase (TRK) inhibitor for treating cancer .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of a tyrosine kinase inhibitor , suggesting that it may interact with enzymes and proteins involved in tyrosine kinase pathways

Cellular Effects

Given its use in the preparation of a tyrosine kinase inhibitor , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is used in the preparation of a tyrosine kinase inhibitor , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

5-chloro-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-1-2-10-6(9-5)4(3-8-10)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUPRYCLWAOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363380-51-1
Record name 5-Chloro-3-nitropyrazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1363380511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-chloro-3-nitro-pyrazolo[1,5-a]pyrimidine
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Record name 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
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